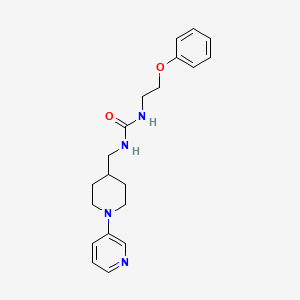
1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenoxyethyl group, a pyridinyl-substituted piperidine, and a urea linkage, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Phenoxyethyl Intermediate: The phenoxyethyl group can be introduced through the reaction of phenol with an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions.
Synthesis of the Pyridinyl-Substituted Piperidine: The pyridinyl-substituted piperidine can be synthesized by reacting pyridine with a piperidine derivative, such as 4-chloromethylpiperidine, in the presence of a suitable base.
Coupling Reaction: The final step involves coupling the phenoxyethyl intermediate with the pyridinyl-substituted piperidine using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phenoxyacetic acid derivatives.
Reduction: The pyridinyl group can be reduced to a piperidine derivative using reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The urea linkage can undergo nucleophilic substitution reactions with amines or alcohols, forming substituted ureas or carbamates.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The phenoxyethyl and pyridinyl groups allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can be compared with similar compounds, such as:
1-(2-Phenoxyethyl)-3-(piperidin-4-yl)methylurea: Lacks the pyridinyl group, resulting in different chemical reactivity and biological activity.
1-(2-Phenoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: The pyridinyl group is positioned differently, which can affect its binding affinity and selectivity for molecular targets.
1-(2-Phenoxyethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Another positional isomer with distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20(22-11-14-26-19-6-2-1-3-7-19)23-15-17-8-12-24(13-9-17)18-5-4-10-21-16-18/h1-7,10,16-17H,8-9,11-15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLPFHDVMPIZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














